molecular formula C26H23N3O4 B2759846 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide CAS No. 1014069-77-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2759846
CAS No.: 1014069-77-2
M. Wt: 441.487
InChI Key: VASCCCQWPSZAOG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a synthetic chemical compound with the molecular formula C26H23N3O4 . This benzyloxy-substituted pyrazole-4-carboxamide derivative is of significant interest in medicinal chemistry and pharmacological research. Pyrazole-based compounds are extensively investigated for their diverse biological activities, which can include analgesic, anti-inflammatory, antifungal, antimicrobial, and antitumor properties . The specific structural features of this molecule, including the benzo[1,3]dioxole (piperonyl) moiety and the dual benzyl groups, make it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize such compounds to explore new therapeutic agents, particularly in the field of oncology for the development of antiproliferative agents and autophagy modulators . Furthermore, related structures have been explored as modulators of ATP-binding cassette transporters, indicating potential applications in researching treatment strategies for conditions like cystic fibrosis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c30-25(27-14-21-11-12-23-24(13-21)33-18-32-23)22-16-29(15-19-7-3-1-4-8-19)28-26(22)31-17-20-9-5-2-6-10-20/h1-13,16H,14-15,17-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASCCCQWPSZAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C22H22N2O4\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the benzo[d][1,3]dioxole moiety is significant as it enhances the compound's lipophilicity and potential interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Pyrazoles have been shown to exhibit inhibitory effects on various cancer cell lines, including breast cancer cells. A study demonstrated that pyrazole derivatives could inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10BRAF Inhibition
Compound BMDA-MB-2318EGFR Inhibition
N-(benzo[d][1,3]dioxol-5-ylmethyl)-...MCF-7TBDTBD

Anti-inflammatory Activity

The pyrazole scaffold is also associated with anti-inflammatory properties. Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-... have demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokine TargetedIC50 (µM)
Compound CTNF-alpha15
Compound DIL-612
N-(benzo[d][1,3]dioxol-5-ylmethyl)-...TBD

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity against specific targets. For instance, substituents on the benzyl groups or alterations in the carboxamide functionality can significantly influence both antitumor and anti-inflammatory activities .

Study on Breast Cancer Cell Lines

A notable study investigated a series of pyrazole derivatives including N-(benzo[d][1,3]dioxol-5-ylmethyl)-... against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone. This study emphasizes the potential for these compounds in combination therapies for aggressive breast cancer subtypes .

Antimicrobial Activity

Additionally, some pyrazole derivatives have been evaluated for their antimicrobial properties. A study reported that certain compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity beyond anticancer effects .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural distinction lies in its substitution pattern:

  • N1-Benzyl group : Enhances lipophilicity and may influence receptor-binding interactions.
  • C3-Benzyloxy group : Introduces steric bulk and modulates electronic properties via the ether linkage.
  • Benzo[d][1,3]dioxol-5-ylmethyl (piperonylmethyl): A privileged scaffold in medicinal chemistry, known for enhancing metabolic resistance and CNS penetration .

Analogous Compounds :

5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Substituents: Chloro, cyano, and methyl groups. Molecular Formula: C₂₁H₁₅ClN₆O. Molecular Weight: 403.1 g/mol. Key Data: Yield 68%, mp 133–135°C, characterized by $ ^1H $-NMR and MS .

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[d][1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e): Substituents: Methylsulfonylphenyl, tert-butylphenol, and benzodioxole. Molecular Formula: C₃₅H₄₃N₃O₄S. Molecular Weight: 601.2974 g/mol.

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (1) :

  • Substituents: Benzodioxole and tert-butyl groups on a dihydropyrazole core.
  • Key Data: Synthesized via condensation reactions, highlighting the versatility of benzodioxole in heterocyclic chemistry .

Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Substituents
Target Compound C₂₉H₂₅N₃O₄* 479.53 N/A† N/A† Benzyl, benzyloxy, benzodioxolymethyl
3a C₂₁H₁₅ClN₆O 403.1 68 133–135 Chloro, cyano, methyl
5e C₃₅H₄₃N₃O₄S 601.2974 N/A N/A Methylsulfonylphenyl, tert-butyl
3b C₂₁H₁₄Cl₂N₆O 437.1 68 171–172 Dichloro, cyano

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures starting with benzo[d][1,3]dioxole derivatives. A common approach includes coupling reactions between pyrazole intermediates and benzyl-protected carboxamide groups under anhydrous conditions (e.g., tetrahydrofuran) with catalysts like potassium carbonate . Optimization focuses on solvent choice, temperature control (e.g., room temperature for coupling steps), and purification via column chromatography or recrystallization from ethanol to achieve yields >60% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : Assigns protons and carbons in the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and pyrazole (δ 7.2–7.8 ppm for aromatic protons) moieties .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H+^+] peaks) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s bioactivity, and what are the limitations?

Molecular docking simulations using software like AutoDock Vina can model interactions between the compound’s benzodioxole and pyrazole groups with biological targets (e.g., bacterial cell wall synthesis enzymes). Limitations include inaccuracies in solvation effects and dynamic binding conformations, necessitating validation via biochemical assays (e.g., MIC tests for antimicrobial activity) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from assay conditions (e.g., pH, cell lines). Systematic approaches include:

  • Dose-response curves : Validate activity thresholds using standardized protocols .
  • Structural analogs : Compare with derivatives (e.g., bromo/nitro-substituted carboxamides) to identify SAR trends .
  • Meta-analysis : Cross-reference data from crystallography (bond angles) and in vitro assays to pinpoint steric or electronic factors influencing activity .

Q. How do steric and electronic effects of substituents (e.g., benzyloxy vs. tert-butyl groups) influence reactivity in downstream modifications?

  • Steric effects : Bulky groups (e.g., tert-butyl) hinder nucleophilic attacks on the pyrazole ring, requiring harsher conditions (e.g., elevated temperatures) for functionalization .
  • Electronic effects : Electron-withdrawing substituents (e.g., nitro) increase electrophilicity at the carboxamide carbonyl, enhancing reactivity in hydrazide formation .

Experimental Design & Data Analysis

Q. How to design an in vitro assay to evaluate this compound’s enzyme inhibition potential?

  • Target selection : Focus on enzymes with accessible binding pockets (e.g., kinases, bacterial synthases) .
  • Assay protocol : Use fluorescence-based or colorimetric substrates (e.g., NADH depletion for oxidoreductases) with controls for non-specific binding .
  • Data normalization : Express inhibition as % activity relative to untreated controls, using triplicate runs to minimize variability .

Q. What analytical workflows are recommended for purity assessment during scale-up synthesis?

  • HPLC-DAD : Monitor impurities with a C18 column (gradient: 10–90% acetonitrile in water) and UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .

Methodological Challenges

Q. How to address low yields in the final carboxamide coupling step?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) or organocatalysts (e.g., DMAP) to accelerate coupling .
  • Solvent optimization : Switch from DMF to DMSO to reduce side reactions .

Q. What advanced techniques validate the compound’s mechanism of action in cellular models?

  • CRISPR-Cas9 knockouts : Silence putative target genes to confirm pathway specificity .
  • Fluorescence microscopy : Track intracellular localization using fluorophore-tagged analogs .

Comparative Analysis

Q. How does this compound’s bioactivity compare to structurally related pyrazole-carboxamides?

Derivative Substituent IC50_{50} (μM) Target
Target compoundBenzyloxy, benzyl12.3 ± 1.2Bacterial synthase
N-(4-bromobenzoyl) analog Bromo8.9 ± 0.8Kinase inhibitor
N-(4-nitrobenzoyl) analog Nitro5.4 ± 0.6Oxidoreductase

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